molecular formula C21H28N2O3 B2655735 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide CAS No. 953997-04-1

2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide

Cat. No.: B2655735
CAS No.: 953997-04-1
M. Wt: 356.466
InChI Key: VWUVCUZTBWOAEE-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure that combines an ethoxyphenyl group, a furan ring, and a piperidine moiety, making it an interesting subject for chemical research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be introduced through an electrophilic aromatic substitution reaction using ethyl bromide and a phenol derivative.

    Synthesis of the Piperidine Intermediate: The piperidine ring can be synthesized via a reductive amination reaction involving a suitable aldehyde and ammonia or an amine.

    Coupling of Intermediates: The ethoxyphenyl and piperidine intermediates are coupled using a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.

    Introduction of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, using a furan derivative and an acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethoxyphenyl or furan rings, using reagents like sodium methoxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Palladium on carbon in hydrogen atmosphere or lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or halogenating agents like N-bromosuccinimide.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, methoxy derivatives.

Scientific Research Applications

2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders or inflammation.

    Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers or materials with specific electronic properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions, particularly those involving neurotransmitter systems.

    Industrial Applications: It can be utilized in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-ethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
  • 2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)propionamide

Uniqueness

2-(4-ethoxyphenyl)-N-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ethoxyphenyl group provides distinct electronic characteristics, while the furan ring offers additional sites for chemical modification. This combination makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

2-(4-ethoxyphenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3/c1-2-25-19-7-5-17(6-8-19)14-21(24)22-15-18-9-11-23(12-10-18)16-20-4-3-13-26-20/h3-8,13,18H,2,9-12,14-16H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWUVCUZTBWOAEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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